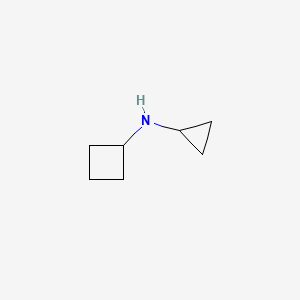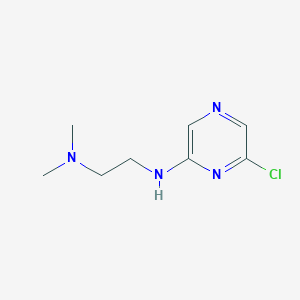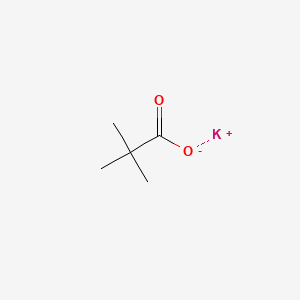
Pivalate de potassium
Vue d'ensemble
Description
Potassium pivalate, also known as potassium trimethylacetate or pivalic acid potassium salt, is a chemical compound with the molecular formula C5H9KO2 . It has an average mass of 140.222 Da and a monoisotopic mass of 140.023956 Da .
Molecular Structure Analysis
The molecular structure of potassium pivalate consists of 5 carbon atoms, 9 hydrogen atoms, 1 potassium atom, and 2 oxygen atoms . The compound is a salt, formed by the reaction of pivalic acid with potassium .
Applications De Recherche Scientifique
Synthèse chimique
Le pivalate de potassium est utilisé comme base dans la synthèse chimique, en particulier dans les réactions de borylation de Miyaura. Il a été démontré qu'il produisait une accélération significative de la vitesse, ce qui est précieux dans les procédés de fabrication qui nécessitent des conditions cryogéniques pour générer des partenaires de couplage d'acide boronique .
Science des matériaux
En science des matériaux, le this compound peut être impliqué dans la synthèse de nouveaux matériaux ou composés. Bien que les applications spécifiques dans ce domaine ne soient pas détaillées dans les résultats de la recherche, les bases comme le this compound sont souvent utilisées pour influencer les propriétés des matériaux pendant la synthèse .
Nanotechnologie
Les matériaux contenant du potassium, y compris le this compound, pourraient avoir des applications dans la nanotechnologie. Ils peuvent jouer un rôle dans la synthèse de nano-fertilisants ou d'autres nanomatériaux .
Agriculture
En agriculture, le this compound pourrait potentiellement être utilisé pour influencer l'équilibre du potassium et le rendement des cultures telles que les patates douces. La recherche a montré que l'application de potassium peut augmenter considérablement le rendement .
Fabrication pharmaceutique
Les propriétés d'augmentation de la vitesse du this compound pourraient être bénéfiques dans les procédés de fabrication pharmaceutique, tels que la production de vérinurad par couplage croisé de Suzuki-Miyaura .
Catalyse
Le this compound peut agir comme catalyseur ou co-catalyseur dans diverses réactions chimiques en raison de sa capacité à améliorer les vitesses de réaction .
Mécanisme D'action
Target of Action
Potassium pivalate (KP) is a reactive monocarboxylic acid . It has been shown to react with amines and form urea derivatives, which can be used for cross-coupling reactions . These reactions are catalyzed by palladium-based catalysts . Therefore, the primary targets of potassium pivalate are amines in the presence of palladium-based catalysts.
Mode of Action
The interaction of potassium pivalate with its targets involves the formation of urea derivatives through cross-coupling reactions . This process is facilitated by palladium-based catalysts .
Biochemical Pathways
It’s known that the compound participates in cross-coupling reactions to form urea derivatives . These reactions could potentially influence various biochemical pathways, particularly those involving amines.
Result of Action
The primary result of potassium pivalate’s action is the formation of urea derivatives through cross-coupling reactions . These derivatives could potentially have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of potassium pivalate is likely to be influenced by various environmental factors. For example, the presence of palladium-based catalysts is necessary for the compound to react with amines and form urea derivatives . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the compound’s reactivity and stability.
Propriétés
IUPAC Name |
potassium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNHCSATCWAAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19455-23-3 | |
| Record name | Potassium Trimethylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




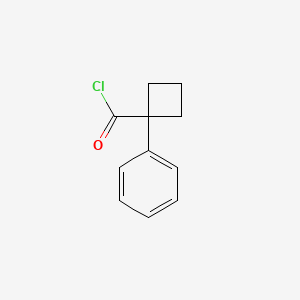
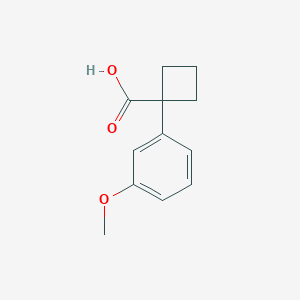

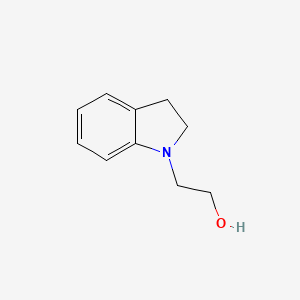
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)


